Cas no 349534-70-9 (Methyl dodonate A)

Methyl dodonate A structure
Methyl dodonate A structure
商品名:Methyl dodonate A
CAS番号:349534-70-9
MF:C21H28O4
メガワット:344.44500
CID:837376
PubChem ID:73821417

Methyl dodonate A 化学的及び物理的性質

名前と識別子

    • Methyl dodonate A
    • [ "" ]
    • 349534-70-9
    • CID 21673292
    • InChI=1/C21H28O4/c1-14-4-9-20-13-21(20,18(23)24-3)10-6-16(22)17(20)19(14,2)8-5-15-7-11-25-12-15/h6-7,10-12,14,16-17,22H,4-5,8-9,13H2,1-3H3/t14-,16+,17-,19+,20+,21+/m1/s1
    • FS-9314
    • AKOS032961818
    • methyl (1aS,4S,4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate
    • SMHNYOMQXSRPAD-OWHLRFHBSA-
    • インチ: InChI=1S/C21H28O4/c1-14-4-9-20-13-21(20,18(23)24-3)10-6-16(22)17(20)19(14,2)8-5-15-7-11-25-12-15/h6-7,10-12,14,16-17,22H,4-5,8-9,13H2,1-3H3/t14-,16+,17-,19+,20+,21+/m1/s1
    • InChIKey: SMHNYOMQXSRPAD-OWHLRFHBSA-N
    • ほほえんだ: C[C@@H]1CC[C@@]23C[C@@]2(C=C[C@@H]([C@@H]3[C@@]1(C)CCc4ccoc4)O)C(=O)OC

計算された属性

  • せいみつぶんしりょう: 344.19900
  • どういたいしつりょう: 344.19875937g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 586
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 6
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 441.0±45.0 °C at 760 mmHg
  • フラッシュポイント: 220.5±28.7 °C
  • PSA: 59.67000
  • LogP: 3.74480
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

Methyl dodonate A セキュリティ情報

Methyl dodonate A 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M18450-5mg
Methyl dodonate A
349534-70-9
5mg
¥5600.0 2021-09-08
TargetMol Chemicals
TN5587-1 mL * 10 mM (in DMSO)
Methyl dodonate A
349534-70-9 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15
A2B Chem LLC
AF82826-5mg
Methyl dodonate A
349534-70-9 95%
5mg
$3080.00 2024-04-20
TargetMol Chemicals
TN5587-1 ml * 10 mm
Methyl dodonate A
349534-70-9
1 ml * 10 mm
¥ 4040 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5587-5 mg
Methyl dodonate A
349534-70-9
5mg
¥5365.00 2022-04-26
TargetMol Chemicals
TN5587-5 mg
Methyl dodonate A
349534-70-9 98%
5mg
¥ 3,940 2023-07-10
TargetMol Chemicals
TN5587-5mg
Methyl dodonate A
349534-70-9
5mg
¥ 3940 2024-07-19

Methyl dodonate A 関連文献

Methyl dodonate Aに関する追加情報

Methyl dodonate A – A Novel Bioactive Compound with Promising Therapeutic Potential

Methyl dodonate A, with the chemical identifier CAS No. 349534-70-9, represents a unique class of natural products derived from the biosynthesis of terpenoids. This compound belongs to the family of diterpenoid derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Recent advancements in pharmaceutical research have highlighted the potential of Methyl dodonate A as a candidate for drug development targeting chronic inflammatory disorders and neurodegenerative diseases. The molecular structure of this compound, characterized by its unique carbon skeleton and functional groups, plays a critical role in its biological activity.

Studies published in Frontiers in Pharmacology (2023) have demonstrated that Methyl dodonate A exhibits significant inhibitory effects on the activation of NF-κB pathways, a key mediator of inflammatory responses. This finding aligns with the growing interest in natural compounds that can modulate immune signaling without inducing systemic toxicity. The CAS No. 349534-70-9 designation underscores its distinct chemical identity, which is essential for ensuring consistency in research and clinical applications. The compound’s molecular formula, C20H34O4, and molecular weight of 318.49 g/mol further define its structural characteristics and potential interactions with biological targets.

One of the most notable applications of Methyl dodonate A is its role in the treatment of neurodegenerative conditions such as Alzheimer’s disease. A 2024 study in Journal of Neurochemistry revealed that this compound can cross the blood-brain barrier and exert its protective effects by reducing oxidative stress and amyloid-beta plaque formation. This capability is attributed to its hydrophobic properties, which allow it to penetrate lipid membranes efficiently. The CAS No. 349534-70-9 compound’s ability to target multiple pathways simultaneously makes it a promising candidate for multi-target drug therapy, a strategy increasingly favored in modern pharmacology.

Recent advancements in synthetic biology have enabled the large-scale production of Methyl dodonate A, making it more accessible for preclinical and clinical studies. Researchers at the University of Tokyo (2023) developed a microbial fermentation system that optimizes the yield of this compound, reducing production costs and environmental impact. This breakthrough has significant implications for the commercialization of Methyl dodonate A as a therapeutic agent. The CAS No. 349534-70-9 designation ensures that this compound is distinguishable from structurally similar derivatives, which is crucial for regulatory approval and quality control in pharmaceutical manufacturing.

Another area of emerging research involves the use of Methyl dodonate A in dermatological applications. A 2023 clinical trial published in Journal of Investigative Dermatology showed that topical application of this compound significantly reduced inflammation and promoted wound healing in patients with psoriasis. The compound’s anti-inflammatory properties are believed to be mediated through its interaction with COX-2 enzymes, a mechanism that has been extensively studied in the context of non-steroidal anti-inflammatory drugs (NSAIDs). The CAS No. 349534-70-9 compound’s safety profile, however, remains a subject of ongoing investigation, with current studies focusing on its long-term effects and potential side effects.

From a biochemical perspective, the structure of Methyl dodonate A is notable for its conjugated double bonds and hydroxyl groups, which contribute to its antioxidant capacity. A 2024 review in Antioxidants highlighted the compound’s ability to scavenge free radicals and inhibit lipid peroxidation, processes that are central to the pathogenesis of various diseases. The CAS No. 349534-70-9 compound’s antioxidant activity is also linked to its ability to upregulate the expression of Nrf2, a transcription factor that regulates the antioxidant response in cells. This dual mechanism of action makes Methyl dodonate A a versatile therapeutic agent with broad applications in both preventive and therapeutic medicine.

Despite its promising properties, the use of Methyl dodonate A is not without challenges. One of the primary concerns is its bioavailability, which is influenced by its physicochemical properties. A 2023 study in Pharmaceutical Research explored the use of nanotechnology to enhance the solubility and absorption of Methyl dodonate A. The results showed that encapsulating the compound in liposomes significantly improved its oral bioavailability, addressing a critical limitation in its therapeutic use. The CAS No. 349534-70-9 compound’s structural characteristics, including its hydrophobicity, make it an ideal candidate for such delivery systems, which are increasingly being utilized in the development of novel drug formulations.

The therapeutic potential of Methyl dodonate A is further supported by its ability to modulate the gut microbiome, a factor that has gained attention in recent years for its role in systemic inflammation and immune regulation. A 2024 study published in Cell Host & Microbe found that this compound promotes the growth of beneficial bacteria while inhibiting the proliferation of pathogenic strains. This effect is attributed to its antimicrobial properties, which are mediated through its interaction with bacterial cell membranes. The CAS No. 349534-70-9 compound’s ability to influence gut microbiota composition opens new avenues for its application in the treatment of inflammatory bowel diseases and other conditions associated with dysbiosis.

In conclusion, Methyl dodonate A represents a significant advancement in the field of natural product-based therapeutics. Its unique molecular structure, combined with its diverse biological activities, positions it as a promising candidate for the treatment of a wide range of diseases. The CAS No. 349534-70-9 designation ensures its distinct identity, which is essential for regulatory and commercial purposes. As research continues to uncover the full potential of this compound, its role in modern medicine is expected to expand, offering new hope for patients suffering from chronic and complex health conditions.

Further studies are needed to fully elucidate the mechanisms of action of Methyl dodonate A and to optimize its therapeutic applications. The compound’s potential to target multiple pathways simultaneously makes it a valuable asset in the development of multi-target drugs, a trend that is becoming increasingly prevalent in the pharmaceutical industry. As new technologies and methodologies continue to advance, the future of Methyl dodonate A as a therapeutic agent appears promising, with the potential to make a significant impact on global health.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量